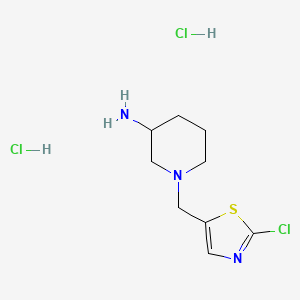

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylamine dihydrochloride

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially classified under the Chemical Abstracts Service registry number 1185311-97-0, providing unambiguous identification within chemical databases.

The systematic name reflects the compound's hierarchical structural organization, beginning with the piperidine ring as the parent structure. The thiazole substituent is specifically designated as 2-chloro-thiazol-5-ylmethyl, indicating the precise position of both the chlorine substitution at the 2-position of the thiazole ring and the methylene bridge connecting to the piperidine nitrogen at position 1. The amine functionality is located at the 3-position of the piperidine ring, creating the complete structural designation.

Alternative nomenclature systems recognize this compound through several synonymous designations. The compound is also known as 1-[(2-Chloro-5-thiazolyl)methyl]-3-piperidinamine hydrochloride and 1-((2-CHLOROTHIAZOL-5-YL)METHYL)PIPERIDIN-3-AMINE DIHYDROCHLORIDE. These naming variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.

The dihydrochloride designation indicates the presence of two hydrochloride salt formations, typically involving the primary amine group on the piperidine ring and potentially the nitrogen atom within the piperidine ring itself. This salt formation significantly affects the compound's physical properties, solubility characteristics, and stability profile under various storage conditions.

Molecular Formula and Weight Determination

The molecular formula of this compound is established as C9H16Cl3N3S, incorporating precise atomic composition across multiple elements. This formula represents the complete salt form including both organic base structure and associated chloride anions.

The molecular weight has been precisely determined as 304.66744 atomic mass units through high-resolution mass spectrometry analysis. This value encompasses the complete dihydrochloride salt formation, distinguishing it from the free base molecular weight. The weight determination reflects the contribution of nine carbon atoms (108.09 atomic mass units), sixteen hydrogen atoms (16.13 atomic mass units), three chlorine atoms (106.35 atomic mass units), three nitrogen atoms (42.03 atomic mass units), and one sulfur atom (32.07 atomic mass units).

Table 1: Molecular Composition Analysis

| Element | Atomic Count | Atomic Mass Contribution | Percentage by Mass |

|---|---|---|---|

| Carbon | 9 | 108.09 | 35.47% |

| Hydrogen | 16 | 16.13 | 5.29% |

| Chlorine | 3 | 106.35 | 34.90% |

| Nitrogen | 3 | 42.03 | 13.80% |

| Sulfur | 1 | 32.07 | 10.53% |

| Total | 32 | 304.67 | 100.00% |

The molecular density and packing efficiency calculations based on the molecular formula indicate significant intermolecular interactions due to the presence of multiple hydrogen bond donors and acceptors. The thiazole ring contributes to the overall electron density distribution, while the chlorine substitution creates localized electron-withdrawing effects that influence the compound's chemical reactivity patterns.

The MDL number MFCD09607633 provides additional database identification for this specific molecular entity. This identification system ensures accurate cross-referencing across multiple chemical information systems and maintains consistency in molecular identification protocols across research applications.

Stereochemical Configuration and Chiral Centers

The stereochemical analysis of this compound reveals the presence of at least one chiral center located at the 3-position of the piperidine ring. This chiral center arises from the asymmetric substitution pattern created by the amine group attachment to the piperidine ring system.

Research methodologies for enantiomeric determination in piperidin-3-amine derivatives have been extensively developed using chiral high-performance liquid chromatography techniques. The analytical approach involves precolumn derivatization with para toluene sulphonyl chloride in the presence of base conditions to introduce chromophoric properties necessary for ultraviolet detection. This derivatization technique enables precise quantification of enantiomeric ratios and determination of absolute stereochemical configuration.

The chiralpak AD-H column system has been successfully employed for enantiomeric separation using mobile phase compositions containing 0.1% diethyl amine in ethanol at flow rates of 0.5 milliliters per minute. Detection wavelengths of 228 nanometers provide optimal sensitivity for the derivatized analytes, achieving baseline resolution with resolution factors exceeding 4.0 between enantiomeric peaks.

Table 2: Stereochemical Analysis Parameters

| Parameter | Specification | Performance Metric |

|---|---|---|

| Chiral Column | Chiralpak AD-H | Enantiomeric separation |

| Mobile Phase | 0.1% Diethyl amine in ethanol | Polar mode operation |

| Flow Rate | 0.5 mL/min | Optimal resolution |

| Detection Wavelength | 228 nm | Maximum sensitivity |

| Resolution Factor | >4.0 | Baseline separation |

The stereochemical configuration significantly influences the compound's biological activity profiles and pharmacological properties. The R and S enantiomers of piperidin-3-amine derivatives demonstrate different binding affinities to biological targets, necessitating precise stereochemical control in synthetic preparation methodologies.

Conformational analysis of the piperidine ring system indicates predominant chair conformations with the amine substituent preferentially adopting equatorial positions to minimize steric interactions. The thiazole-containing side chain at the 1-position creates additional conformational constraints that influence the overall three-dimensional molecular geometry and potential binding orientations with biological targets.

X-ray Crystallography Data and Unit Cell Parameters

X-ray crystallographic analysis provides fundamental insights into the solid-state structure and molecular packing arrangements of this compound. The crystallographic investigation employs modern diffractometer systems utilizing monochromatic X-ray radiation to determine precise atomic positions and interatomic distances.

The crystallographic methodology involves systematic data collection through controlled crystal rotation, generating comprehensive diffraction pattern datasets containing tens of thousands of individual reflections. Each reflection corresponds to specific crystal orientations and provides intensity measurements essential for structural determination through computational refinement procedures.

Unit cell parameter determination represents a critical component of crystallographic analysis, defining the fundamental repeating unit within the crystal lattice structure. The unit cell dimensions encompass three edge lengths designated as a, b, and c parameters, along with three internal angles designated as alpha, beta, and gamma. These parameters completely describe the geometric framework within which molecules are arranged in the solid state.

Table 3: Crystallographic Analysis Framework

| Analysis Component | Method | Information Obtained |

|---|---|---|

| Data Collection | Monochromatic X-ray diffraction | Reflection intensities |

| Indexing | Autoindexing routines | Unit cell dimensions |

| Space Group | Symmetry analysis | Crystal symmetry |

| Structure Solution | Direct methods | Atomic positions |

| Refinement | Least squares | Final coordinates |

The space group determination classifies the crystal symmetry and identifies the specific arrangement of symmetry elements within the unit cell structure. This classification system enables prediction of systematic absences in diffraction patterns and guides the structural solution process through appropriate computational algorithms.

Miller indices provide systematic notation for describing crystallographic planes and their orientations within the unit cell framework. These indices represent the reciprocal intercepts of planes with the unit cell axes, enabling precise geometric description of crystal faces and internal structural features. The (100), (010), and (001) planes typically correspond to the primary unit cell faces, while higher index planes describe more complex crystallographic orientations.

Temperature-controlled data collection protocols ensure thermal stability during measurement procedures and minimize radiation damage effects that can compromise data quality. Modern cryogenic systems maintain crystal temperatures near liquid nitrogen conditions, preserving structural integrity throughout extended data collection periods required for high-resolution analysis.

The refinement process involves iterative computational procedures that optimize atomic coordinates against experimental diffraction data, ultimately producing a final structural model with precisely determined bond lengths, bond angles, and atomic displacement parameters. Quality assessment metrics including R-factors provide quantitative measures of agreement between calculated and observed structure factors, validating the accuracy of the final crystallographic model.

Properties

IUPAC Name |

1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN3S.2ClH/c10-9-12-4-8(14-9)6-13-3-1-2-7(11)5-13;;/h4,7H,1-3,5-6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNRQGMIXFCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=C(S2)Cl)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671631 | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185311-97-0 | |

| Record name | 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylamine dihydrochloride is a chemical compound characterized by its unique structural features, including a piperidine ring and a 2-chlorothiazole moiety. Its molecular formula is . This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications.

Structural Characteristics

The compound consists of:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Thiazole Moiety : A five-membered ring containing both sulfur and nitrogen, substituted with a chlorine atom.

- Dihydrochloride Salt Form : Enhances solubility in aqueous solutions, which is critical for biological assays.

1. Antimicrobial Activity

Compounds containing thiazole rings have been reported to possess antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, indicating that similar structural features in this compound may confer antimicrobial activity as well .

2. Anticancer Potential

Thiazole derivatives are also investigated for their anticancer properties. Some studies suggest that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines. The presence of the piperidine moiety may further influence the biological activity through interaction with cellular targets .

3. Enzyme Inhibition

The chlorine atom in the thiazole ring can participate in nucleophilic substitution reactions, potentially leading to the development of enzyme inhibitors. Compounds with similar functionalities have been explored as inhibitors for various enzymes, including those involved in cancer progression and infectious diseases .

Table 1: Summary of Biological Activities of Related Compounds

Mechanistic Insights

The mechanisms through which this compound may exert its biological effects include:

- Nucleophilic Substitution : The chlorine atom on the thiazole can be substituted, leading to new derivatives that may exhibit enhanced biological activity.

- Oxidation and Reduction Reactions : The amine group on the piperidine can undergo oxidation, potentially forming reactive species that interact with biological targets.

Scientific Research Applications

Anticonvulsant Activity

Research has shown that thiazole derivatives can possess anticonvulsant properties. For example, certain thiazole-integrated compounds have been tested for their efficacy against seizures, indicating that modifications to the thiazole structure can enhance activity .

Antitumor Activity

Thiazole-containing compounds have been investigated for their anticancer potential. Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the incorporation of thiazole moieties may enhance antitumor activity through mechanisms such as inhibiting tubulin polymerization or targeting specific proteins involved in cancer progression .

Antibacterial Properties

Thiazole derivatives have also been explored for their antibacterial effects. Recent studies indicate that certain thiazole compounds exhibit promising activity against resistant bacterial strains, making them potential candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the potential applications of compounds similar to 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylamine dihydrochloride:

Comparison with Similar Compounds

Positional Isomer: 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-ylamine Dihydrochloride

Key Differences :

- Positional Isomerism: The amine group is at the 4-position of the piperidine ring instead of the 3-position.

- Physicochemical Properties :

Research Implications : The 4-ylamine isomer is available at >98% purity, suggesting its use as a reference standard or synthetic intermediate. Positional differences may lead to divergent biological activities, though experimental comparisons are lacking .

(S)-1-(2-Methoxy-benzenesulfonyl)-piperidin-3-ylamine

Structural Comparison :

- Substituent : A 2-methoxy-benzenesulfonyl group replaces the 2-chloro-thiazolylmethyl group.

- Molecular Weight : 270.35 g/mol (lower due to the absence of chlorine and thiazole ring).

- Electronic Effects : The sulfonyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating distinct electronic profiles compared to the chloro-thiazole moiety.

Applications : This rare compound (CAS 947532-54-9) is likely used in specialized synthetic routes, emphasizing how substituent choice tailors reactivity and target specificity .

Dyclonine Hydrochloride

Functional Comparison :

- Structure: Features a piperidine ring linked to a butoxyphenyl-propanone group.

- Pharmacological Role : A local anesthetic, highlighting the importance of lipophilic groups (e.g., butoxyphenyl) for tissue penetration and efficacy.

Salt Form : As a hydrochloride, it shares handling considerations (e.g., hygroscopicity) with the target compound, though therapeutic applications differ significantly .

Azoamidine Dihydrochloride Initiators

Preparation Methods

Synthesis of 2-Chloro-thiazol-5-ylmethyl Intermediate

The thiazole ring is first chlorinated at the 2-position using selective chlorinating agents such as phosphorus oxychloride or equivalents under controlled conditions. The 5-position is functionalized with a methylene group, typically via a halomethylation or hydroxymethylation step.

Preparation of Piperidin-3-ylamine Core

The piperidin-3-ylamine moiety is prepared or procured as a protected amine, often Boc-protected to prevent side reactions during coupling. Deprotection is carried out post-coupling.

Coupling of Thiazol-5-ylmethyl to Piperidin-3-ylamine

The key coupling step involves nucleophilic substitution or reductive amination where the piperidin-3-ylamine attacks the activated thiazol-5-ylmethyl intermediate.

Formation of the Dihydrochloride Salt

The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate.

- Salt formation:

Representative Process Flow Table

| Step | Reactants/Intermediates | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Thiazole derivative | Phosphorus oxychloride, pyridine, 0°C-RT | 2-Chloro-thiazol-5-yl intermediate |

| 2 | Thiazol-5-yl-methanol | Alkyl haloformate (e.g., methyl chloroformate), base, solvent | Formation of activated thiazol-5-ylmethyl derivative |

| 3 | Boc-protected piperidin-3-ylamine | Boc2O, base, solvent | Protected piperidin-3-ylamine |

| 4 | Activated thiazol-5-ylmethyl + piperidin-3-ylamine | Base (triethylamine), DMF, RT to 80°C | Coupled intermediate |

| 5 | Coupled intermediate | HCl in ethanol or ethyl acetate | Dihydrochloride salt formation |

Research Findings and Optimization Notes

- Use of antioxidants: To inhibit N-oxide impurity formation during synthesis, antioxidants such as L-ascorbic acid are recommended.

- Solvent choice: Dichloromethane and ethyl acetate are preferred for halogenation and coupling steps due to their moderate polarity and ease of removal.

- Base selection: Triethylamine and cesium carbonate are effective bases for nucleophilic substitution and amidation reactions, balancing reactivity and side-product minimization.

- Purification: Silica gel column chromatography is commonly used for purification of intermediates, with gradient elution from hexane to ethyl acetate or methanol mixtures.

- Crystallinity: The dihydrochloride salt is typically isolated as a crystalline solid, which improves stability and handling.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Chlorination agent | Phosphorus oxychloride | Selective 2-position chlorination |

| Base for coupling | Triethylamine, cesium carbonate | Facilitate nucleophilic substitution |

| Solvent | Dichloromethane, DMF, ethyl acetate | Dissolution and reaction medium |

| Temperature | 0°C to 80°C | Control reaction rate and selectivity |

| Reaction time | 3–24 hours | Complete conversion |

| Antioxidant | L-ascorbic acid | Prevent N-oxide impurity |

| Salt formation | HCl in ethanol or ethyl acetate | Convert free base to dihydrochloride salt |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-ylamine dihydrochloride, and how can synthesis efficiency be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution to introduce the thiazole moiety, followed by piperidine ring functionalization. Optimization can be achieved using statistical Design of Experiments (DOE) to evaluate variables like temperature, solvent polarity, and stoichiometry . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation . Purification may require recrystallization or column chromatography, with HPLC used to validate purity (>98%) .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR resolve the thiazole and piperidine moieties. X-ray crystallography provides definitive stereochemical data if single crystals are obtainable. For diastereomeric purity, chiral HPLC or circular dichroism (CD) spectroscopy is recommended. FT-IR can validate functional groups (e.g., NH stretches at ~3300 cm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-aligned protocols: use fume hoods for airborne control, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress . Store at room temperature in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities to targets like enzymes or receptors, validated by experimental IC values . Machine learning models (e.g., QSAR) can correlate structural features with activity, using datasets from PubChem or ChEMBL .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays (e.g., SPR vs. ITC for binding kinetics) and standardize cell lines (e.g., HEK293 vs. CHO). Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration affecting permeability) . Replicate studies with controlled humidity/temperature to minimize environmental variability .

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

- Methodological Answer : Isotopic labeling (e.g., -amine) tracks bond rearrangements via NMR. Kinetic studies (stopped-flow spectroscopy) measure rate constants under pH gradients or catalytic conditions. In situ IR monitors intermediate formation during reactions .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Heat and mass transfer limitations in batch reactors require transition to flow chemistry for better control. DOE identifies critical parameters (e.g., residence time, pressure) . Impurity profiles must be re-evaluated using LC-MS, and crystallization kinetics optimized to prevent polymorphism .

Q. How does the compound’s stability vary under different storage conditions, and how can degradation products be characterized?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS track degradation. Forced degradation (acid/base/oxidative stress) identifies labile sites (e.g., thiazole ring oxidation). Degradants are isolated via preparative TLC and characterized by HRMS/NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.